3-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzamide
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Description
3-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzamide, also known as CDDO-Im, is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications. It is a derivative of oleanolic acid, a naturally occurring triterpenoid found in many plants. CDDO-Im has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for the development of new drugs.
Scientific Research Applications
Synthesis and Biological Activity
3-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzamide is involved in the synthesis of various compounds with potential antimicrobial activities. Patel and Dhameliya (2010) synthesized N-(5-benzylidene-4-oxo-2-substituted phenylthiazolidin-3-yl)-5-((1, 3-dioxoisoindolin-2-yl) methyl)-2-hydroxybenzamides, demonstrating preliminary results that suggest promising antibacterial activities, warranting consideration as prospective antimicrobials (Patel & Dhameliya, 2010).
Antitubercular Scaffold Development
Nimbalkar et al. (2018) synthesized novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide, exhibiting in vitro anti-tubercular activity against Mycobacterium tuberculosis (MTB) with promising activity levels and non-cytotoxic nature against human cancer cell lines. This work highlights the potential of such compounds in the anti-tubercular drug discovery process (Nimbalkar et al., 2018).
Heterocyclic Compound Synthesis
The research on the synthesis of heterocyclic compounds, such as 1,2,4-triazoles, demonstrates the utility of 3-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzamide in developing compounds with high yields. Guirado et al. (2016) developed a new synthetic approach to 3-aryl-1,2,4-triazoles, highlighting the potential for creating diverse molecules with varying biological activities (Guirado et al., 2016).
Novel Benzodifuranyl and Triazines Synthesis
Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, including benzodifuranyl, 1,3,5-triazines, and oxadiazepines, displaying significant analgesic and anti-inflammatory activities. This research indicates the compound's utility in developing new therapeutic agents with potential COX-2 inhibition properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Environmental Safety Studies
The compound's derivatives and related molecules have been studied for their effects on soil organisms, indicating its broader implications beyond human health, including environmental safety considerations (Idinger, Čoja, & Blümel, 2006).
properties
IUPAC Name |
3-chloro-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c1-24-16-7-6-14(20-8-3-9-25(20,22)23)11-15(16)19-17(21)12-4-2-5-13(18)10-12/h2,4-7,10-11H,3,8-9H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIITXJSOKMSET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzamide |
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